But-1-ene;ethene

Description

Properties

IUPAC Name |

but-1-ene;ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8.C2H4/c1-3-4-2;1-2/h3H,1,4H2,2H3;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCZUWHSJWOTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

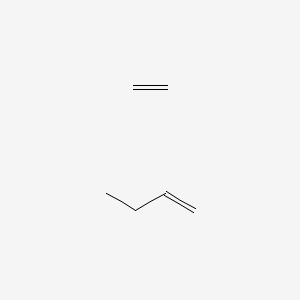

CCC=C.C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54570-68-2, 25087-34-7, 154804-03-2 | |

| Record name | 1-Butene, polymer with ethene, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54570-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butene-ethylene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25087-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butene, polymer with ethene, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154804-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70905437 | |

| Record name | But-1-ene--ethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless pellets; [Dow Chemical MSDS] Translucent to white solid with mild hydrocarbon odor; [Equistar Chemicals MSDS] | |

| Record name | 1-Butene, polymer with ethene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10136 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9019-29-8, 25087-34-7, 100358-26-7 | |

| Record name | Butene, polymer with ethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009019298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butene, polymer with ethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025087347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butene, polymer with ethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butene, polymer with ethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | But-1-ene--ethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butene, polymer with ethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butene, polymer with ethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for But 1 Ene and Ethene Production

Catalytic Dimerization of Ethene to But-1-ene

The catalytic dimerization of ethene is a cornerstone of modern petrochemical production, offering a direct route to high-purity but-1-ene. This process relies on sophisticated catalyst systems that can be broadly categorized as homogeneous or heterogeneous. acs.orgnih.gov The choice of catalyst and reaction conditions is paramount in steering the reaction towards the desired product while minimizing the formation of isomers like 2-butene (B3427860), higher oligomers, and polymers. ijcea.orguoregon.edu

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a widely implemented technology for ethene dimerization. acs.orgacs.org These systems, often based on transition-metal complexes, are known for their high activity and selectivity. acs.orgifpenergiesnouvelles.fr The most prominent industrial application is the AlphaButol® process, which utilizes a homogeneous catalyst to produce a significant portion of the world's but-1-ene. acs.orgosti.gov

Titanium-based catalysts are central to several commercial ethene dimerization processes. researchgate.net A common formulation involves a titanium tetra-alkoxide, such as titanium tetrabutoxide (Ti(OC₄H₉)₄), which serves as the primary catalyst component. ijche.com These alkyl titanate systems, when activated, demonstrate high efficacy in converting ethene to but-1-ene. researchgate.netscribd.com Zirconium-based catalysts, specifically tetra-alcoholates, are also employed in a similar fashion for the dimerization reaction. google.comgoogle.com The invention by Ziegler first described using a catalyst obtained by mixing a titanium or zirconium tetra-alcoholate with trialkylaluminium for this purpose. google.com The ligands attached to the titanium or zirconium center can be modified to fine-tune the catalyst's performance, with research exploring alkoxy ligands functionalized with heteroatoms to enhance stability and selectivity. google.com

Organoaluminium compounds are essential co-catalysts or activators in these homogeneous systems. google.comwikipedia.org Compounds like triethylaluminium (TEA or AlEt₃) are frequently used in conjunction with alkyl titanates. researchgate.netijche.com The role of the organoaluminium co-catalyst is multifaceted; it activates the primary titanium or zirconium complex by exchanging alkyl groups for alkoxide groups, creating the catalytically active species with a Ti-C bond. ijche.comresearchgate.net The molar ratio of the organoaluminium compound to the transition metal (e.g., the Al/Ti ratio) is a critical parameter that significantly influences catalyst activity and product selectivity. acs.orgijcea.org An optimal ratio is necessary, as an excess can lead to the formation of undesirable by-products, including polymers. ijcea.org These co-catalysts are typically highly sensitive to air and moisture, requiring careful handling. osti.gov

Two primary mechanisms have been proposed for the titanium-catalyzed dimerization of ethene: the metallacycle mechanism and the Cossee-Arlman mechanism.

Metallacycle Pathway: This model involves the initial formation of a titanacyclopentane intermediate from the coordination of two ethene molecules to a titanium active center. ijche.com This five-membered ring then undergoes a β-hydride transfer to form a π-bonded but-1-ene complex, which subsequently releases the but-1-ene product. ijche.com

Cossee-Arlman Pathway: This mechanism, traditionally associated with Ziegler-Natta polymerization, involves the sequential insertion of ethene molecules into a titanium-alkyl or titanium-hydride bond. researchgate.netacs.org Theoretical studies using density functional theory (DFT) suggest that the Cossee-Arlman mechanism is the more probable route for selective dimerization with Ti(OR')₄/AlR₃ systems. acs.org This pathway is predicted to have a lower rate-determining reaction barrier and is more likely to lead to selective dimerization, whereas the metallacycle mechanism has a higher predicted likelihood of forming 1-hexene (B165129). acs.org The process is thought to proceed via a titanium-hydride intermediate, followed by ethene insertion to form a titanium-butyl species, and finally, a rapid β-hydride elimination step that releases but-1-ene and regenerates the titanium-hydride catalyst. researchgate.netacs.org

While homogeneous catalysts are commercially dominant, they pose challenges in catalyst-product separation. researchgate.net Heterogeneous catalysts, being in a different phase (typically solid) from the gaseous or liquid reactants, offer a solution to this problem and are an area of intensive research. nih.govosti.gov

Historically, many solid acid catalysts showed poor selectivity for but-1-ene, favoring the more stable 2-butene isomer. osti.gov However, significant advancements have been made using structured porous materials and supported metal catalysts.

Metal-Organic Frameworks (MOFs): MOFs have emerged as highly promising heterogeneous catalysts. acs.org A nickel-exchanged MOF, Ni-MFU-4l, has demonstrated premier activity and selectivity for ethene dimerization. acs.orgmit.edu By isolating Ni(II) active sites within the porous framework, this catalyst achieves a high turnover frequency and a but-1-ene selectivity of up to 96.2%, which surpasses the reported selectivity of the industrial AlphaButol process. acs.orgmit.edu Another system, Ni-ZIF-8, which features Ni-active sites on the crystal surface of a zeolitic imidazolate framework, also shows exceptionally high activity (turnover frequency > 1,000,000 h⁻¹) and but-1-ene selectivity (>85%) with enhanced stability compared to homogeneous catalysts. acs.org

Supported Metal Catalysts: Nickel-based catalysts supported on materials like silica (B1680970), alumina (B75360), or carbon have also been investigated. osti.gov For instance, a chromium-promoted cobalt oxide on carbon catalyst has been shown to produce but-1-ene with up to 82.4% selectivity without the need for an organoaluminium co-catalyst. osti.gov Nickel-ion-exchanged zeolites such as NiMCM-36 have also shown good activity and high selectivity for olefins with an even number of carbon atoms. mdpi.com

Temperature: The reaction temperature significantly affects both activity and selectivity. For titanium-based homogeneous systems, a typical range is 90 to 200 °C, with an optimal range often cited as 95 to 130 °C. In a study using a Ti-based catalyst with a promoter, the optimal temperature was found to be around 60 °C; higher temperatures led to a decrease in but-1-ene selectivity and an increase in polymer formation. ijcea.org For some highly active heterogeneous MOF catalysts, lower temperatures (0–25 °C) are preferred, as higher temperatures (e.g., 50 °C) can cause a drop in activity and selectivity in favor of 2-butene. acs.orgmit.edu

Pressure: Ethene pressure is another critical variable. The process is typically run at pressures between 5 and 50 bar. Increasing pressure generally improves catalyst activity by increasing the concentration of ethene available at the active sites. ijcea.org For the Ni-MFU-4l catalyst, activity shows a first-order dependence on ethene pressure up to 25 bar, after which it plateaus, though but-1-ene selectivity continues to increase at higher pressures. mit.edu

Catalyst Ratios and Additives: The molar ratio of the co-catalyst to the catalyst (e.g., Al/Ti) must be carefully controlled. ijcea.org For a Ti-based system, increasing the Al/Ti ratio to 4:1 improved selectivity, but further increases led to more polymer by-product. ijcea.org Additives, or modifiers, such as ethers (e.g., THF) or haloalkanes, can also be introduced to the catalyst system to act as promoters, improving selectivity and reducing the formation of unwanted heavy compounds. ijcea.orgijche.com

The interplay of these factors is complex, and optimization is key to achieving high yields of polymer-grade but-1-ene. ijcea.orgresearchgate.net

Interactive Data Table: Optimization of Ethene Dimerization Conditions

| Catalyst System | Temperature (°C) | Pressure (bar) | 1-Butene (B85601) Selectivity (%) | Reference |

|---|---|---|---|---|

| Alkyl titanate / Organoaluminium | 95 - 130 | 8 - 35 | ~99 | |

| Ti-based / TEA / EDC Promoter | 55 | 22 | >95 (Overall) | ijcea.org |

| Ni(10%)-MFU-4l / MAO | 0 | 50 | 97.8 | acs.orgmit.edu |

| Ni-ZIF-8 | 35 | 50 | >85 | acs.org |

| Cr-promoted Co-Oxide/Carbon | Not Specified | Not Specified | 53.5 - 82.4 | osti.gov |

Homogeneous Organometallic Catalyst Systems

Production of Olefins from Alternative Feedstocks

The production of light olefins, including but-1-ene and ethene, is increasingly shifting towards non-petroleum-based routes due to fluctuating oil prices and the desire for greater feedstock diversification. Alternative feedstocks such as coal, natural gas, and biomass can be converted into synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), which serves as a primary building block for various chemicals. researchgate.netresearchgate.net

Syngas-to-Olefins (STO) Processes

Syngas-to-Olefins (STO) processes represent a direct route for converting syngas into valuable light olefins. mdpi.com Unlike indirect routes that first produce an intermediate like methanol (B129727), direct processes aim to convert syngas in a single step, which can offer economic advantages. researchgate.netmdpi.com The Fischer-Tropsch to Olefins (FTO) process is a prominent example of a direct STO technology. researchgate.net

The Fischer-Tropsch (FT) process catalytically converts syngas into a range of hydrocarbons. frontiersin.org When tailored to maximize the production of light olefins, it is referred to as the FTO process. d-nb.info Iron (Fe) and cobalt (Co) are the most commonly used metals for FTS catalysts. uky.edu

Iron-Based Catalysts: Iron catalysts are generally preferred for FTO applications due to their lower cost, higher tolerance to sulfur impurities often found in coal- or biomass-derived syngas, and lower hydrogenation activity, which results in higher selectivity towards olefins compared to paraffins. mdpi.comuky.edu The active phase for olefin production over iron catalysts is believed to be iron carbide (e.g., Hägg iron carbide, χ-Fe₅C₂). mdpi.comuky.edu High-temperature Fischer-Tropsch (HTFT) processes, typically operating above 300°C, favor the production of low molecular weight olefins over iron-based catalysts. mdpi.com

Cobalt-Based Catalysts: While cobalt catalysts are highly active for FTS, they generally exhibit higher hydrogenation activity, leading to a greater proportion of paraffins. uky.edu However, modifications can steer their selectivity towards olefins. For instance, the formation of cobalt carbide (Co₂C) or smaller cobalt crystal sizes have been linked to increased olefin selectivity. researchgate.netuky.edu The hexagonal close-packed (HCP) structure of cobalt is reported to have higher FTS activity than the face-centered cubic (FCC) structure. mdpi.comuky.edu

The FTO process typically yields a mixture of light α-olefins, including ethene, propene, and 1-butene. rsc.org The challenge lies in controlling the product distribution to favor the desired olefins. researchgate.net

Significant research has focused on modifying FTO catalysts to enhance the selectivity towards specific light olefins like ethene and but-1-ene. This is achieved through the use of promoters, supports, and precise synthesis methods.

Promoters: Alkali metals like potassium (K) are common promoters for iron-based FTO catalysts. The addition of potassium can increase the surface basicity of the catalyst, which enhances CO adsorption and dissociation while suppressing hydrogen adsorption, thereby favoring olefin formation over paraffins. mdpi.com Synergistic effects between promoters, such as sodium (S) and sodium (Na), have been shown to achieve high C₂-C₄ olefin selectivity. acs.orgadvanceseng.com The addition of manganese (Mn) to iron catalysts can also influence selectivity. mdpi.com

Bifunctional Catalysts: A novel approach involves using bifunctional catalysts that combine a metal oxide with a zeolite. lbl.gov In the OX-ZEO process, a ZnCrOₓ/MSAPO catalyst system directly converts syngas to C₂-C₄ olefins with high selectivity by first forming intermediates on the metal oxide surface which then couple into longer chains within the zeolite pores. mdpi.comlbl.gov

The table below summarizes research findings on catalyst modifications for enhanced olefin selectivity in FTO processes.

| Catalyst System | Promoter/Support | Key Findings | Olefin Selectivity | Reference |

| Iron | Potassium (K), ZnAl₈O₁₃ | Achieved high C₂=-C₄= hydrocarbon selectivity of 64.4% at 20 bar. | Ethene in C₂: 88%, Butylene in C₄: 89% | acs.orgadvanceseng.com |

| Iron | Sodium (Na), Sulfur (S) / Carbon Nanofibers (CNF) | Reached a C₂=-C₄= hydrocarbon selectivity of 53% at 20 bar. | Not specified for individual olefins | advanceseng.com |

| Fe-Mn | - | The Fe/Mn molar ratio affects catalytic performance. | Not specified | mdpi.com |

| Fe-Cu | Holmium (Ho) / MOR Zeolite | Zeolite support enhances olefin production compared to activated carbon. | 21% olefin selectivity | acs.org |

| ZnCrOₓ | MSAPO Zeolite | Achieved 80% selectivity to C₂-C₄ olefins at 17% CO conversion. | Not specified for individual olefins | mdpi.comlbl.gov |

Methanol-to-Olefins (MTO) and Hexane-to-Olefins (HTO)

Methanol-to-Olefins (MTO) and Hexane-to-Olefins (HTO) are alternative routes for producing light olefins from non-crude oil feedstocks. nih.gov MTO utilizes methanol, which can be produced from syngas, while HTO uses light naphtha (with hexane (B92381) as a model compound) as the feedstock. nih.govtum.de Both processes rely heavily on shape-selective zeolite catalysts to control the product distribution. researchgate.netoaes.cc

Zeolites are crystalline aluminosilicates with well-defined microporous structures that are central to MTO and HTO technologies. researchgate.netoaes.cc The pore size, structure, and acidity of the zeolite determine the catalytic activity and product selectivity. oaes.cc

ZSM-5: This zeolite, with its 10-membered ring pore structure, is widely used in both MTO and HTO processes. nih.govdicp.ac.cn In MTO, ZSM-5 typically favors the production of propylene (B89431) and butylene. tum.de The reaction proceeds via a "hydrocarbon pool" mechanism, where methanol first forms organic intermediates trapped within the zeolite pores. tyut.edu.cnnih.gov These intermediates then undergo a series of methylation, cracking, and dealkylation reactions to produce light olefins. nih.gov A dual-cycle mechanism has been proposed for HZSM-5, where an aromatics-based cycle produces ethene and a separate olefin-based cycle produces propylene and higher olefins. tum.de

SAPO-34: This silicoaluminophosphate molecular sieve has a smaller pore opening (0.38 nm) than ZSM-5. dicp.ac.cn Its structure is highly effective for MTO reactions, demonstrating high selectivity (often above 80%) towards ethene and propylene due to shape-selective constraints that limit the formation of larger molecules. researchgate.netnih.gov

In HTO, ZSM-5 acts as a cracking catalyst. The acidic sites within the zeolite framework facilitate the cracking of larger hydrocarbon chains (like hexane) into smaller, more valuable light olefins. bohrium.com

Modifying zeolite catalysts by incorporating various metals can significantly alter their physicochemical properties, such as acidity and pore structure, thereby influencing their performance in MTO and HTO reactions. nih.govtyut.edu.cnresearchgate.net The incorporation can be achieved through methods like ion exchange or impregnation. google.comacs.org

Effect on Acidity: Metal incorporation can adjust the number and strength of the acid sites within the zeolite. tyut.edu.cn For instance, incorporating zinc can decrease the acidity of zeolites. rsc.org The ratio of Brønsted (proton-donating) to Lewis (electron-accepting) acid sites can also be tuned, which impacts reaction pathways and product selectivity. researchgate.net

Effect on Selectivity:

Zinc (Zn): Modifying SAPO-34 with zinc has been shown to significantly improve ethene selectivity in MTO reactions. rsc.org

Gallium (Ga): Ga-modified ZSM-5 showed the highest light olefin production yield in one HTO study, which was attributed to a minimized strong-to-weak acidic site ratio. bohrium.com

Iron (Fe): The incorporation of iron into the ZSM-5 framework can influence acidity and catalytic performance in converting methanol. researchgate.net In HTO, Fe-modified ZSM-5 has been studied for enhancing light olefin production. google.com

Manganese (Mn): Mn-modified ZSM-5 has been reported to provide dehydrogenating sites, which can convert paraffins to olefins that are then cracked into lighter olefins. google.com

Aluminum (Al): While aluminum is a fundamental component of the zeolite framework, adjusting the Si/Al ratio is a primary method for controlling acidity. Lowering the ratio (increasing Al content) generally increases the number of acid sites. researchgate.net

The table below details the effects of incorporating different metals into ZSM-5 catalysts for MTO and HTO processes.

| Process | Zeolite | Incorporated Metal | Effect on Catalyst Properties | Effect on Olefin Production | Reference(s) |

| HTO | ZSM-5 | Gallium (Ga) | Minimum strong to weak acidic site ratio (0.1) | Maximum light olefin yield (63.26%) | bohrium.com |

| MTO | SAPO-34 | Zinc (Zn) | Increased diffusion hindrance, facilitated aromatics formation | Enhanced ethene selectivity (54.6 C-%) | rsc.org |

| HTO | ZSM-5 | Manganese (Mn) | Provides dehydrogenating sites | Improves yield of light olefins | google.com |

| MTO/HTO | ZSM-5 | Iron (Fe) | Modifies acidity | Used to strengthen production of various products | nih.govresearchgate.net |

| MTO/HTO | ZSM-5 | Aluminum (Al) | Modifies acidity | Used to strengthen production of various products | nih.gov |

Mechanistic Insights into Carbon Pool Mechanisms

The conversion of methanol to olefins (MTO) over zeolite catalysts, such as H-ZSM-5, is a key industrial process. Central to this conversion is the hydrocarbon pool (HCP) mechanism. rsc.orgdicp.ac.cn In this mechanism, initial reactants form a complex mixture of organic species confined within the zeolite pores, which then act as co-catalysts and reaction intermediates for the formation of olefins like ethene. rsc.org

Initial studies using labeling experiments with dimethyl ether showed that ethene formation is an intermolecular process, sharing a common intermediate with the ether. rsc.org The core concept of the hydrocarbon pool is that primary products, such as ethene, are generated from secondary reactions within this pool. rsc.org However, the precise mechanism for the initial carbon-carbon bond formation has been a subject of extensive research. rsc.org

Recent investigations into the ethanol-to-hydrocarbons (ETH) process have also highlighted the role of a hydrocarbon pool. dicp.ac.cn In the ETH reaction, ethylcyclopentenyl cations and their deprotonated forms have been identified as active intermediates. dicp.ac.cn Density functional theory (DFT) calculations have shown that these species play a significant role in the formation of olefins. dicp.ac.cn While ethene is primarily formed through the dehydration of ethanol (B145695), propene and other longer-chain olefins are produced via multiple routes involving these HCP species. dicp.ac.cn The product distribution is also sensitive to reaction temperature, suggesting that reaction pathways can be modulated by process conditions. dicp.ac.cn

A study on Ni-M41 catalysts for the conversion of ethene to propene and butenes proposed a metathesis mechanism. acs.org This involves the initial dimerization of two ethene molecules to form 1-butene. This is followed by the isomerization of 1-butene to 2-butene on the acid sites of the catalyst support, and finally, the metathesis of 2-butene with unreacted ethene to produce propene. acs.org

| Catalyst | Reactant(s) | Key Intermediates | Primary Products | Reference |

| H-ZSM-5 | Methanol/Dimethyl Ether | Hydrocarbon Pool | Ethene, Propene | rsc.org |

| Zeolite (general) | Ethanol | Ethylcyclopentenyl cations | Ethene, Propene | dicp.ac.cn |

| Ni-M41 | Ethene | 1-butene, 2-butene | Propene, Butenes | acs.org |

Oxidative Coupling of Methane (B114726) (OCM) for Olefin Production

The oxidative coupling of methane (OCM) presents a direct route for converting methane, the main component of natural gas, into more valuable chemicals like ethene. wikipedia.org This exothermic reaction typically occurs at high temperatures (750–950 °C) over a heterogeneous catalyst. wikipedia.orgmdpi.com The fundamental steps involve the activation of methane on the catalyst surface to form methyl radicals, which then couple in the gas phase to produce ethane (B1197151). wikipedia.org Ethane is subsequently dehydrogenated to ethene. wikipedia.org

Despite its economic potential, the commercialization of OCM has been hindered by the lack of a sufficiently selective and stable catalyst. wikipedia.org A major challenge is the competing non-selective oxidation of methyl radicals, which leads to the formation of undesirable carbon monoxide and carbon dioxide. wikipedia.org

Numerous catalysts have been investigated, with Mn-Na-W-SiO₂ being a notable example that has demonstrated significant activity. mdpi.com Research has focused on understanding the roles of different oxygen species in the reaction mechanism and designing catalysts that can operate at lower temperatures to improve selectivity towards C₂ products (ethane and ethene). mdpi.comnih.gov Computational studies using Density Functional Theory (DFT) and data analytics are being employed to identify promising new catalyst formulations. mdpi.com These studies have identified electronic properties like bandgap and Fermi energy as potential descriptors for catalytic activity and have suggested transition metals such as Pt, Rh, Ru, and Ir as effective promoters. mdpi.com

| Catalyst System | Operating Temperature (°C) | Methane Conversion (%) | C₂ Selectivity (%) | Key Challenges | Reference |

| General OCM | 750–950 | Varies | Varies | Low selectivity, COx formation | wikipedia.org |

| Mn/Na₂WO₄/SiO₂ | Not specified | 38 | 67 | Catalyst stability, high temperature | mdpi.com |

Biomass Valorization to Olefins

The conversion of biomass into olefins offers a renewable alternative to petroleum-based production. researchgate.netmdpi.com A primary pathway involves the production of bio-ethanol from lignocellulosic biomass, which can then be catalytically dehydrated to produce ethene. mdpi.com This bio-ethene can be further processed through dimerization and metathesis reactions to yield propene and butenes. mdpi.com

Another significant route involves the production of levulinic acid from cellulose. rsc.org Levulinic acid can be converted into a range of valuable chemicals, including butene, through a series of reactions. researchgate.netrsc.org For instance, hydrocarbons like ethene and propene can be produced from levulinic acid via bio-1-butene, which is formed through hydrolysis, hydrogenation, and decarboxylation steps, followed by metathesis and cracking. researchgate.net

The metathesis of olefins derived from biomass is a key technology. For example, the cross-metathesis of ethene with 2-butene (which can be derived from bio-butanol) is a viable route to propene. mdpi.com Research in this area focuses on developing robust and selective catalysts that can tolerate impurities present in bio-based feedstocks. academie-sciences.fr Ruthenium-based catalysts have shown promise in the metathesis of terminal olefins derived from Fischer-Tropsch processing of wood wastes. academie-sciences.fr

| Biomass Feedstock | Intermediate(s) | Target Olefin(s) | Key Conversion Processes | Reference |

| Lignocellulose | Bio-ethanol | Ethene, Propene, Butenes | Dehydration, Dimerization, Metathesis | mdpi.com |

| Sugarcane Bagasse (Cellulose) | Glucose, Fructose, 5-HMF, Levulinic Acid, Bio-1-butene | Ethene, Propene | Hydrolysis, Isomerization, Dehydration, Hydrogenation, Decarboxylation, Metathesis, Cracking | researchgate.net |

| Forest Residues (via Fischer-Tropsch) | Terminal Olefins | Higher Olefins | Metathesis | academie-sciences.fr |

CO₂ Hydrogenation to Olefins within Power-to-X Concepts

The utilization of captured carbon dioxide (CO₂) as a feedstock for chemical production is a cornerstone of Power-to-X (PtX) and carbon capture and utilization (CCU) strategies. whiterose.ac.uk The direct hydrogenation of CO₂ to light olefins like ethene and butene is an attractive pathway for producing sustainable chemicals using renewable hydrogen. whiterose.ac.ukchalmers.se

Two primary reaction pathways are recognized for CO₂ hydrogenation to olefins:

Methanol-Intermediate Pathway: CO₂ is first hydrogenated to methanol, which is then converted to olefins (MTO) over a zeolite or zeotype catalyst like SAPO-34. chalmers.sedicp.ac.cn This tandem catalytic system can achieve high selectivity for light olefins. chalmers.se

Modified Fischer-Tropsch (FT) Pathway: CO₂ is converted to carbon monoxide (CO) via the reverse water-gas shift (RWGS) reaction, followed by the hydrogenation of CO to olefins via FT synthesis. chalmers.sedicp.ac.cn

The methanol-intermediate route generally offers higher selectivity to light olefins compared to the FT route, which is often limited by the Anderson-Schulz-Flory (ASF) product distribution. dicp.ac.cn Recent research has also explored an ethanol-intermediate route, which has shown high selectivity towards ethene. dicp.ac.cn

Techno-economic assessments (TEA) and life cycle assessments (LCA) are critical for evaluating the viability and environmental impact of CO₂-based olefin production. whiterose.ac.ukfrontiersin.org Studies have shown that while these processes can significantly reduce greenhouse gas (GHG) emissions compared to fossil-based routes, their economic competitiveness is a major hurdle. whiterose.ac.ukexeterce.org

A key finding from a comprehensive TEA of various green ethene production routes is that the levelized cost is heavily influenced by the price of renewable electricity. exeterce.orgrsc.org One analysis predicted the methanol-to-olefins (MTO) pathway to be the most cost-effective among several thermocatalytic and electrocatalytic options. rsc.org However, the electricity demand for these processes is substantial. For example, displacing a single large-scale ethane cracker with a CO₂-based process could consume a significant portion of a country's total electricity generation. exeterce.org

LCAs indicate that while GHG emissions can be reduced by 88-97% (including CO₂ uptake), other environmental impact categories may be adversely affected. whiterose.ac.uk The functional unit for these assessments is typically defined as 1 kg of the target olefin(s). whiterose.ac.uk For the processes to be economically viable, a high carbon tax or significant reductions in the cost of renewable electricity and electrolyzers would be necessary. whiterose.ac.uk

| Production Pathway | Key Technology | Predicted Cost (per ton ethylene) | Key Economic Driver | GHG Emission Reduction Potential | Reference |

| Methanol-to-Olefins (MTO) | Thermocatalysis | £2900 | Electricity Cost | 88-97% | whiterose.ac.ukrsc.org |

| Electrocatalytic Routes | Low & High Temp Electrolysis | £2900–3200 | Electricity Cost | High | rsc.org |

| Renewable Methanol to Olefins | Thermocatalysis | €3700 | Renewable Methanol Cost | High | whiterose.ac.uk |

Process Intensification and Reactor Engineering in Olefin Synthesis

Process intensification, particularly through the use of microreactors, offers significant advantages for olefin synthesis. These reactors, characterized by channels with dimensions typically less than 1 mm, provide superior heat and mass transfer properties compared to conventional reactors. ntnu.nobeilstein-journals.org

Integrated microchannel reactors, which often combine reaction and heat exchange functionalities, are particularly well-suited for highly exothermic or endothermic reactions common in olefin synthesis. ntnu.noresearchgate.net The high surface-to-volume ratio in these reactors allows for precise temperature control, preventing thermal runaways and improving selectivity for the desired products. ntnu.nobeilstein-journals.org

For example, in the context of CO₂ hydrogenation to olefins, a tandem catalyst system for the methanol-intermediate pathway can be housed in a single microreactor, which can be more economical and energy-efficient. chalmers.se Microchannel reactors have been successfully used for Fischer-Tropsch synthesis, enabling the use of highly active catalysts and achieving high conversions without significant deactivation. ntnu.no They have also been demonstrated for the conversion of ethanol to butene-rich olefins, where the modular nature of microreactors facilitates scalable production by "numbering up" units, reducing investment risk and time to market. energy.gov

The use of wall-coated catalysts or packed beds within the microchannels further enhances performance. ntnu.no Research has shown that these configurations can achieve high productivity and are scalable, making them a promising technology for the future of decentralized and intensified chemical production. ntnu.noucl.ac.uk

| Reaction | Reactor Type | Key Advantage | Performance Metric | Reference |

| Fischer-Tropsch Synthesis | Microchannel Reactor | High heat transfer, prevents thermal runaway | Up to 90% conversion | ntnu.no |

| Ethanol to Butene | Microchannel Reactor | Scalability (numbering up), process intensification | 90% ethanol conversion, 80% olefin selectivity | energy.gov |

| Syngas to Dimethyl Ether (DME) | Microchannel Reactor with integrated cooling | Precise temperature control | Improved selectivity and catalyst stability | researchgate.net |

| CO₂ Hydrogenation | Tandem catalyst in single reactor | Economic and energy efficiency | High selectivity to light olefins | chalmers.se |

Novel 3D Reactor Technologies via Additive Manufacturing

Additive manufacturing (AM), commonly known as 3D printing, is revolutionizing the design and fabrication of chemical reactors. This technology offers unprecedented freedom in creating complex internal geometries that are impossible to produce with traditional manufacturing methods. For the production of but-1-ene and ethene, 3D-printed reactors present significant opportunities for process intensification by improving heat and mass transfer, which are critical parameters in olefin synthesis.

One of the primary advantages of employing 3D printing in reactor technology is the ability to create structures with intricate channel layouts and optimized surface area-to-volume ratios. This allows for precise control over reaction conditions, leading to enhanced selectivity and yield of desired products like but-1-ene and ethene. For instance, research has demonstrated the use of 3D-printed reactors to improve mass transfer in flow reactions, which is a key factor in many catalytic processes for olefin production. researchgate.net

The European Union-funded OPTIMA project is a notable initiative in this field. It aims to develop novel 3D reactor technology specifically for chemical reactors used in olefin production. The project leverages additive manufacturing to create reactors that promise improved selectivity and heat transfer compared to conventional designs. By enabling the construction of complex and integrated reactor designs, 3D printing can potentially unlock alternative and more efficient chemical routes for processes like methane activation to produce olefins. mdpi.com

Furthermore, the materials used in 3D printing for chemical reactors are a critical aspect of research and development. The development of tailored formulations for 3D printing allows for the creation of reactors with specific properties, such as enhanced catalytic activity or chemical resistance. For example, researchers have successfully used materials like polypropylene (B1209903) and nylon filled with carbon fibers to create robust reactors for gas-phase reactions. dntb.gov.ua

The application of 3D-printed reactors is not limited to a single type of chemical transformation. For example, in the context of olefin chemistry, 3D-printed reactors have been successfully employed for the cycloaddition of CO2 to olefins to produce cyclic carbonates in a continuous-flow process. researchgate.net While not a direct synthesis of but-1-ene or ethene, this demonstrates the versatility and potential of the technology for various reactions involving olefins. The digital design of these reactors plays a crucial role in their efficiency, with customized geometries showing increased productivity compared to standard reactor types like coil or packed-bed reactors. researchgate.net

Table 1: Research Findings on 3D-Printed Reactor Technologies

| Research Focus | Key Findings | Potential Impact on But-1-ene/Ethene Production |

| Process Intensification via Additive Manufacturing | 3D printing enables the creation of reactors with complex geometries, enhancing heat and mass transfer. mdpi.comannualreviews.org | Improved selectivity and yield in catalytic processes for olefin synthesis. |

| EU-funded OPTIMA Project | Aims to develop novel 3D reactor technology for olefin production with improved selectivity and heat transfer. mdpi.com | Paves the way for more efficient and sustainable production of but-1-ene and ethene. |

| Material Development for 3D-Printed Reactors | Tailored formulations, such as carbon-fiber-filled polymers, offer enhanced durability and chemical compatibility. dntb.gov.ua | Enables the construction of robust reactors suitable for the harsh conditions of some olefin synthesis processes. |

| Continuous-Flow Olefin Conversion | Successful demonstration of 3D-printed reactors for the continuous-flow cycloaddition of CO2 to olefins. researchgate.net | Highlights the potential for applying this technology to continuous production processes for but-1-ene and ethene. |

Multiscale Analysis and Design for Process Optimization

To optimize the production of but-1-ene and ethene, a comprehensive understanding of the processes occurring at various scales—from the molecular level to the full-scale reactor—is essential. Multiscale analysis provides a powerful framework for achieving this by integrating models from different scales to create a holistic view of the chemical process. This approach is instrumental in designing and optimizing reactors for improved efficiency, selectivity, and lifespan.

At the smallest scale, quantum mechanical methods like Density Functional Theory (DFT) can be used to elucidate reaction mechanisms and calculate kinetic parameters for the catalytic reactions involved in but-1-ene and ethene synthesis. This fundamental understanding is then used to develop microkinetic models that describe the reaction kinetics on the catalyst surface. For example, kinetic models have been developed for the dimerization of ethylene (B1197577) to 1-butene, providing insights into the reaction pathways and the influence of catalyst properties. acs.orgosti.gov

Moving up in scale, Computational Fluid Dynamics (CFD) is a crucial tool for simulating the fluid flow, heat transfer, and mass transfer within the reactor. mdpi.comannualreviews.org By combining CFD with detailed kinetic models, it is possible to predict the performance of a reactor under different operating conditions and to identify potential issues such as hot spots or poor reactant distribution. Such simulations have been applied to various olefin production processes, including the oxidative coupling of methane and the catalytic cracking of naphtha, to optimize reactor design and operation. mdpi.comzenodo.org

The insights gained from these simulations can then be used to inform the design of the reactor at the macroscopic scale. This includes optimizing the reactor geometry, catalyst loading, and operating conditions to maximize the production of but-1-ene and ethene while minimizing the formation of unwanted byproducts. The multiscale modeling framework allows for an in silico design and optimization process, reducing the need for extensive and costly experimental trials. whiterose.ac.uk

A key aspect of multiscale analysis is the ability to link the different scales in a computationally efficient manner. This often involves the development of reduced-order models that capture the essential physics and chemistry of the system without the computational expense of full-scale simulations. These reduced models can then be used for process control and real-time optimization.

Table 2: Data from Multiscale Analysis and Process Optimization Studies

| Analysis Type | Focus of Study | Key Parameters Investigated | Outcome/Impact on Process Optimization |

| Kinetic Modeling | Ethylene dimerization to 1-butene | Reaction rates, catalyst active sites, product selectivity acs.orgosti.gov | Provides fundamental data for reactor modeling and catalyst design to enhance 1-butene yield. |

| Computational Fluid Dynamics (CFD) | Oxidative coupling of methane for olefin production | Heat and mass transfer, temperature and concentration profiles mdpi.com | Enables the design of reactors with improved thermal management and reactant distribution, leading to higher olefin selectivity. |

| CFD in Catalytic Cracking | Naphtha cracking to light olefins | Fluid flow, heat transfer, coke formation zenodo.org | Helps in designing reactors that minimize coke deposition and improve heat transfer, thereby extending catalyst life and process efficiency. |

| Multiscale Modeling Framework | Propylene oligomerization | Integration of microkinetic models into reactor design optimization whiterose.ac.uk | Demonstrates a methodology for incorporating detailed chemical kinetics into large-scale reactor design for better prediction and optimization of product distribution. |

Catalytic Transformations and Reaction Mechanisms Involving But 1 Ene and Ethene

Polymerization Dynamics and Mechanisms

The polymerization of alkenes, particularly ethene, is a cornerstone of the modern chemical industry, yielding a vast array of materials with diverse properties. The specific polymer characteristics are intricately linked to the polymerization method employed. Two primary strategies, free radical polymerization and coordination polymerization, are utilized to transform ethene monomers into long-chain polymers.

Homopolymerization refers to the process where a single type of monomer, in this case, ethene, is polymerized. The resulting polymer, polyethylene (B3416737), exhibits different properties depending on the polymerization mechanism.

Free radical polymerization of ethene is a chain reaction that proceeds in three key stages: initiation, propagation, and termination. jove.com This method typically produces low-density polyethylene (LDPE) due to the formation of branched polymer chains. jove.comstackexchange.com

Homopolymerization of Ethene

Free Radical Polymerization Mechanisms (Chain Initiation, Propagation, Termination)

Role of Initiators (e.g., Oxygen, Peroxides)

The polymerization process is initiated by the generation of free radicals. tardigrade.in This is typically achieved by introducing a small amount of a free-radical initiator, such as oxygen or organic peroxides like benzoyl peroxide, acetyl peroxide, or tert-butyl peroxide. tardigrade.inchemguide.co.ukvedantu.com

In the case of oxygen, it reacts with ethene to form an organic peroxide. libretexts.orgchemguide.co.uk These peroxides contain weak oxygen-oxygen single bonds that readily break upon heating to produce free radicals. libretexts.orgchemguide.co.uk For example, benzoyl peroxide can decompose to form phenyl radicals, which then initiate the polymerization chain. jove.com The initiator molecule attacks the ethene monomer, breaking the pi bond and forming a new, larger free radical. wikipedia.org It's important to note that the initiator is consumed in the reaction and becomes incorporated into the polymer chain. chemguide.co.uk

| Initiator | Typical Decomposition Reaction |

|---|---|

| Oxygen | Reacts with ethene to form organic peroxides |

| Benzoyl Peroxide | Decomposes to form phenyl radicals and carbon dioxide |

| Acetyl Peroxide | Decomposes to form methyl radicals and carbon dioxide |

| tert-Butyl Peroxide | Decomposes to form tert-butoxy (B1229062) radicals |

High-Pressure Conditions and Ethylene (B1197577) Decomposition

Free radical polymerization of ethene is typically carried out under high-pressure (1000–3000 atm) and high-temperature (150–300 °C) conditions. sapub.orguc.edu These harsh conditions are necessary to achieve commercially viable polymerization rates and molecular weights. uc.edu The high pressure increases the concentration of ethene, facilitating the reaction. researchgate.net

However, these conditions also present challenges. At temperatures exceeding 300°C, ethene can undergo decomposition, which is an exothermic reaction. uc.edu This, combined with the exothermic nature of the polymerization itself, can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction if not carefully controlled. uc.edu The high pressure and temperature also favor chain transfer reactions, where the growing radical abstracts a hydrogen atom from another part of the polymer chain, leading to the formation of branches. This is why this process yields branched, low-density polyethylene (LDPE). stackexchange.com

In contrast to the high-pressure free-radical process, coordination polymerization, developed by Karl Ziegler and Giulio Natta, allows for the production of linear, high-density polyethylene (HDPE) under milder conditions. stackexchange.comuomustansiriyah.edu.iq This method offers greater control over the polymer's stereochemistry and structure. researchgate.net

Ziegler-Natta catalysts are typically heterogeneous, based on transition metal compounds like titanium tetrachloride (TiCl4) combined with an organoaluminum co-catalyst such as triethylaluminum (B1256330) (AlEt3). numberanalytics.comwikipedia.org Metallocene catalysts, a more recent development, are homogeneous catalysts based on complexes of group 4 metals like titanium or zirconium. wikipedia.orgutwente.nl These catalysts, often activated by methylaluminoxane (B55162) (MAO), produce polymers with narrower molecular weight distributions and more uniform comonomer incorporation. utwente.nl

Coordination Polymerization: Ziegler-Natta and Metallocene Catalysis

Active Site Formation and Monomer Insertion (Cossee-Arlman Mechanism)

The widely accepted mechanism for Ziegler-Natta and metallocene-catalyzed alkene polymerization is the Cossee-Arlman mechanism. wikipedia.orguleth.ca This mechanism proposes that the polymerization occurs at an active site on the transition metal center. researchgate.net

The process begins with the coordination of the alkene monomer to a vacant site on the transition metal catalyst. researchgate.netwikipedia.org This is followed by a migratory insertion step, where the monomer is inserted into the bond between the metal and the growing polymer chain. researchgate.netwikipedia.org This process involves a four-membered transition state. youtube.com The polymer chain thus grows by one monomer unit, and a new vacant site is created, allowing for the coordination of the next monomer. wikipedia.orgyoutube.com This cycle repeats, leading to the formation of a long polymer chain. wikipedia.org The stereochemistry of the resulting polymer is influenced by the steric environment of the ligands surrounding the metal center. wikipedia.org

| Step | Description |

|---|---|

| Monomer Coordination | The alkene monomer binds to a vacant coordination site on the transition metal center of the catalyst. |

| Migratory Insertion | The coordinated monomer is inserted into the metal-alkyl (growing polymer chain) bond, extending the polymer chain by one monomer unit. |

| Chain Propagation | A new vacant site is generated, allowing for the coordination and insertion of subsequent monomer molecules, repeating the cycle. |

Chain Transfer and Termination Mechanisms (β-H Elimination)

In the realm of olefin polymerization, chain transfer and termination reactions are critical events that dictate the molecular weight of the resulting polymer. One of the most prevalent mechanisms for chain termination is β-hydride elimination. wikipedia.orgwikipedia.orgwikidoc.orglibretexts.org This process involves the transfer of a hydrogen atom from the growing polymer chain to the metal center of the catalyst, resulting in the formation of a metal-hydride species and a polymer chain with a terminal double bond (a vinyl group). wikipedia.orglibretexts.orgpnas.org

For this reaction to occur, several conditions must be met. The alkyl group attached to the metal center must possess a hydrogen atom on the carbon atom beta to the metal. wikipedia.org Furthermore, the metal complex needs to be coordinatively unsaturated, meaning it must have a vacant site available to accommodate the transferring hydride. wikipedia.org The presence of d-electrons in the metal center facilitates the cleavage of the C-H bond by donating electron density into the antibonding orbital of the C-H bond. wikipedia.org Consequently, metal alkyls with a d0 electron configuration are generally more stable against β-hydride elimination compared to those with d2 or higher electron counts. wikipedia.org

In Ziegler-Natta polymerization, β-hydride elimination is a key factor that can limit the molecular weight of the polymer. wikipedia.orgwikipedia.org The frequency of this termination event directly influences the average chain length. wikidoc.org Similarly, in polymerization reactions catalyzed by late transition metals, β-hydride elimination is a common chain transfer pathway. d-nb.info The relative rates of chain propagation versus chain termination via β-hydride elimination determine the final molecular weight of the polymer. wikidoc.orgrsc.org Computational studies using Density Functional Theory (DFT) have been employed to investigate the energetics of β-hydrogen transfer to both the monomer and the metal center, providing insights into the factors that control polymer molecular weight. nih.gov

It's important to note that while β-hydride elimination is often a termination step, the resulting metal-hydride species can sometimes re-initiate polymerization, leading to the formation of new polymer chains. rsc.org This process, however, can also lead to the formation of branched polymers through a mechanism known as chain walking. wikipedia.org

Phillips Chromium Catalysts (PCCs) in Ethene Polymerization

Phillips Chromium Catalysts (PCCs), typically composed of chromium oxide supported on silica (B1680970) (CrO3/SiO2), are workhorses in the chemical industry, responsible for a significant portion of the global production of high-density polyethylene (HDPE). illinois.educatalysis.blogresearchgate.net Despite their long history of industrial use, the precise mechanisms of their operation, from activation to polymerization, remain subjects of intensive research. illinois.eduacs.orgnih.gov

The precursor form of the Phillips catalyst is typically Cr(VI) supported on silica. catalysis.blognih.govnih.govmdpi.com Before polymerization can commence, these Cr(VI) sites must be activated through a reduction process. nih.govnih.govmdpi.comresearchgate.net This activation can be achieved by treating the catalyst with reducing agents like carbon monoxide (CO) or ethene itself. nih.govnih.govmdpi.comresearchgate.net

Reduction with CO at elevated temperatures (around 350 °C) has been shown to quantitatively convert Cr(VI) to coordinatively unsaturated Cr(II) species, which are active for ethene polymerization. nih.govmdpi.comacs.org The coordination environment of these Cr(II) sites can vary depending on the preparation conditions of the silica support. nih.govmdpi.com

When ethene is used as the activating agent, the process is more complex. nih.govnih.govmdpi.com Ethene reduces the Cr(VI) sites, but the nature of the resulting active species is debated. nih.govnih.govmdpi.com While it is widely believed that the active species are Cr(III)-alkyls, the formation of these species from the reaction of an even-electron molecule like ethene with the catalyst presents a stoichiometric challenge. acs.orgnih.govnih.govmdpi.com Some studies suggest that the initiation may involve the heterolytic activation of ethene at Cr(III)-O bonds. nih.gov Other research indicates that upon exposure to ethene, Cr(II) sites are rapidly reoxidized to Cr(III) species containing a vinyl ligand, which can then initiate polymerization. acs.orgacs.org The activation process with ethene is also accompanied by an induction period, which is attributed to the time required for the formation of the active species. illinois.eduresearchgate.netd-nb.info

Recent studies employing advanced spectroscopic techniques and computational modeling continue to refine our understanding of the activation process. nih.govacs.org For instance, X-ray absorption near-edge structure (XANES) analysis has been used to probe the distribution of chromium oxidation states at different stages of the catalyst's life, revealing that CO-reduced catalysts consist mainly of Cr(II) sites with a minor fraction of Cr(III), while ethene-exposed catalysts contain a majority of highly coordinated Cr(III) silicates. acs.org

A central and long-standing puzzle in the mechanism of Phillips catalysts is the "extra" hydrogen problem. illinois.edunih.govnih.govmdpi.com This problem arises from the observation that the formation of a Cr(III)-alkyl active site, which is widely accepted to be the species that initiates polymerization, from the reaction of Cr(VI) or Cr(II) with ethene (an even-electron molecule) requires an additional hydrogen atom to maintain charge balance. nih.govnih.govmdpi.comresearchgate.net

Several hypotheses have been proposed to account for the origin of this "extra" hydrogen. One possibility is the involvement of surface hydroxyl groups on the silica support. Another theory suggests that ethene itself may disproportionate, providing the necessary hydrogen. acs.orgacs.org Some mechanistic proposals even bypass the formation of a traditional Cr-alkyl bond in the initial step. illinois.edu

NMR studies on the initial polymer chains formed have shown that they begin with a methyl group, not a vinyl group as some theories suggested. acs.org This finding, while providing a crucial piece of the puzzle, does not fully resolve the issue, as the formation of a methyl-initiated chain from ethene still requires an additional source of hydrogen. acs.org The mechanism of how the catalyst self-alkylates before polymerization begins remains a topic of active investigation and debate. acs.org

Copolymerization of But-1-ene and Ethene

The copolymerization of ethene with α-olefins such as but-1-ene is a cornerstone of modern polymer production, allowing for the synthesis of a wide range of materials with tailored properties.

Linear low-density polyethylene (LLDPE) is a major class of polyethylene characterized by a linear backbone with short-chain branches. pffc-online.comwikipedia.org These branches are introduced by copolymerizing ethene with an α-olefin comonomer. pffc-online.comwikipedia.org But-1-ene is a commonly used comonomer in the production of LLDPE. pffc-online.comwikipedia.orgwikipedia.org The incorporation of but-1-ene results in the formation of ethyl branches along the polyethylene chain. pffc-online.com

The presence of these short branches disrupts the regular packing of the polymer chains, leading to a lower density compared to high-density polyethylene (HDPE). wikipedia.org The type and amount of comonomer used have a profound impact on the final properties of the LLDPE, including its tensile strength, impact resistance, and processability. pffc-online.comwikipedia.org Generally, increasing the length of the α-olefin comonomer (e.g., from but-1-ene to 1-hexene (B165129) or 1-octene) can lead to improvements in properties like toughness and tear strength. pffc-online.comresearchgate.net

The production of LLDPE can be carried out using various catalyst systems, including Ziegler-Natta and Phillips catalysts. wikipedia.org The choice of catalyst influences not only the polymerization activity but also the microstructure of the resulting copolymer, such as the comonomer distribution along the polymer chains. pffc-online.com

The steric hindrance of the comonomer can significantly influence the rate of polymerization. rsc.org In the copolymerization of ethene and but-1-ene, the bulkier butyl group of the but-1-ene monomer can affect its ability to coordinate to the active site of the catalyst and insert into the growing polymer chain.

Studies have shown that increasing the steric bulk of substituents on the ligands of the catalyst can impact polymerization activity. rsc.org For instance, bulkier ligands can protect the metal center and enhance activity, but excessive steric hindrance can also slow down the rate of chain propagation. rsc.org Similarly, the steric properties of the comonomer itself play a role. The rate of comonomer incorporation can decrease with increasing steric hindrance of the catalyst's substituents. rsc.org

The interplay between the steric effects of the catalyst's ligand framework and the comonomer is complex. For some catalyst systems, increasing the steric hindrance around the metal center has been shown to decrease the molecular weight of the resulting polymer, suggesting that steric bulk has a more pronounced effect on reducing the rate of chain transfer than on the rate of chain propagation. rsc.org In other cases, bulky substituents are intentionally used to suppress chain transfer reactions like β-hydride elimination, thereby leading to the formation of higher molecular weight polymers. d-nb.inforsc.org

The heat of polymerization can also be affected by steric factors. Disubstitution on the same vinyl carbon, as well as large, branched substituents, can cause steric interference, which in turn reduces the heat of polymerization. nist.gov

Interactive Data Table: Effect of Comonomer on LLDPE Properties

| Comonomer | Branch Type | Impact on Film Properties (relative to But-1-ene) |

| But-1-ene | Ethyl | Baseline |

| 1-Hexene | Butyl | Generally higher toughness and tear strength. pffc-online.comresearchgate.net |

| 1-Octene | Hexyl | Generally higher toughness than 1-hexene. pffc-online.com |

Interactive Data Table: Influence of Steric Hindrance on Polymerization

| Factor | Observation | Implication |

| Bulky Ligand Substituents | Can enhance polymerization activity by protecting the metal center. rsc.org | Improved catalyst stability and efficiency. |

| Excessive Ligand Steric Hindrance | Can decrease the rate of chain propagation. rsc.org | Lower polymerization rates. |

| Bulky Comonomer | May have a lower incorporation rate compared to less bulky comonomers. | Affects copolymer composition. |

| Steric Hindrance and Chain Transfer | Can suppress chain transfer reactions like β-hydride elimination. d-nb.inforsc.org | Leads to higher molecular weight polymers. |

| Steric Hindrance and Heat of Polymerization | Can reduce the heat of polymerization. nist.gov | Affects the thermodynamics of the reaction. |

Olefin Metathesis Reactions

Olefin metathesis is a catalytic reaction that involves the cleavage and reformation of carbon-carbon double bonds, leading to a redistribution of alkene fragments. wikipedia.org The cross-metathesis of ethene and but-1-ene is an important industrial reaction that produces propene, a high-value chemical feedstock. acs.org, wikipedia.org The reaction involves the exchange of alkylidene groups between the two olefin reactants.

This process is a key part of technologies like the Olefin Conversion Technology (OCT) process, which can interconvert ethene and butenes into propene. wikipedia.org The reaction is typically catalyzed by transition metals, with both heterogeneous and homogeneous systems being developed. wikipedia.org, mdpi.com

Well-defined organometallic complexes, particularly those based on ruthenium and molybdenum, are highly effective for olefin metathesis. Ruthenium-based catalysts, known as Grubbs catalysts, are notable for their functional group tolerance and high activity. wikipedia.org

The mechanism of metathesis, first proposed by Yves Chauvin, involves the formation of a metal-carbene (alkylidene) species which reacts with an olefin to form a metallacyclobutane intermediate. nobelprize.org This four-membered ring then cleaves in a productive manner to release a new olefin and a new metal-carbene, which continues the catalytic cycle. nobelprize.org

While highly effective, ethene can also be a source of decomposition for Grubbs-type catalysts. acs.org It can react to form an unsubstituted ruthenacyclobutane, which can lead to the loss of the active alkylidene fragment. acs.org However, research has shown that this decomposition may be reversible, suggesting pathways to develop more robust, longer-lived metathesis catalysts. acs.org The reaction of ethene and 1-butene (B85601) has been studied using nickel-based catalysts on mesoporous silica supports, where propene is formed selectively at temperatures of 623 K and higher. acs.org The proposed mechanism involves the dimerization of ethene to 1-butene, followed by isomerization to 2-butene (B3427860), and finally the metathesis of 2-butene with unreacted ethene to yield propene. acs.org

For large-scale industrial applications, heterogeneous catalysts are often preferred. Supported tungsten oxide catalysts are widely used for olefin metathesis due to their stability, resistance to poisoning, and relatively low cost. nih.gov Mesoporous silica materials like SBA-15 (Santa Barbara Amorphous No. 15) have proven to be excellent supports because of their high surface area, large pore volume, and ordered pore structure, which allows for high dispersion of the active tungsten species. mdpi.com, nih.gov

Tungsten-based catalysts are typically prepared by impregnating a support like SBA-15 with a tungsten precursor, followed by calcination. nih.gov The performance of these catalysts in the cross-metathesis of ethene and 1-butene to produce propene is dependent on several factors, including tungsten loading and reaction temperature. nih.gov These catalysts generally require high temperatures (e.g., 450 °C) to be active. mdpi.com

Studies on W/SBA-15 catalysts show that both the conversion of butene and the selectivity to propene are influenced by the tungsten content. nih.gov While the metathesis reaction is the primary goal, side reactions such as the isomerization of 1-butene to 2-butene can also occur. scispace.com The propene yield often depends on the competition between the cross-metathesis of ethene and 2-butene and the self-metathesis of 2-butene. scispace.com Catalyst deactivation can occur due to the formation of coke on the catalyst surface, which blocks active sites. longdom.org

The table below presents data on the performance of various tungsten-based catalysts supported on mesoporous silicates for olefin metathesis.

| Catalyst | Support | Wt% W | Reaction Temperature (°C) | Butene Conversion (%) | Propene Selectivity (%) | Source |

| W-KIT-6 | KIT-6 | 7.6 | 450 | ~55 | ~65 | scispace.com |

| W-SBA-16 | SBA-16 | 7.3 | 450 | ~53 | ~63 | scispace.com |

| WO₃/SiO₂ | SiO₂ | 7.4 | 450 | ~48 | ~58 | scispace.com |

| 15W/SBA-15 | SBA-15 | 15 | 450 | ~50 | ~60 | nih.gov |

| W/SiO₂ | SiO₂ | N/A | >450 | >40 | >40 | mdpi.com |

This table compiles representative data from different studies to illustrate catalyst performance. Reaction conditions and feed compositions may vary between sources.

Ethene/But-1-ene Cross-Metathesis for Propene Synthesis

Molybdenum-based Catalysts for Cross-Metathesis

Molybdenum-based catalysts are integral to the cross-metathesis of but-1-ene and ethene. mdpi.com These catalysts, particularly those supported on materials like alumina (B75360) (Al2O3) or silica (SiO2), facilitate the reaction to produce valuable olefins such as propene. mdpi.comethz.ch The effectiveness of these catalysts is closely linked to the dispersion and nature of the molybdenum species on the support material. cjcatal.comresearchgate.net For instance, molybdenum monoaryloxide chloride (MAC) complexes have demonstrated high efficiency and Z-selectivity in cross-metathesis reactions, even with challenging substrates like trifluoromethyl-substituted alkenes. nih.gov

Performance of Molybdenum-based Catalysts in Olefin Metathesis

| Catalyst System | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| MoO3/Al2O3 | Self-metathesis of 1-butene | Alumina support with large surface area enhances Mo dispersion and selectivity. Optimal 6Mo/Al2O3 catalyst achieved 47% 1-butene conversion and 42% ethene selectivity. | cjcatal.com |

| Molybdenum monoaryloxide chloride (MAC) | Cross-metathesis | Furnishes higher energy (Z) isomers of trifluoromethyl-substituted alkenes. | nih.gov |

| MoOx/SiO2-Al2O3 | Ethene/trans-2-butene metathesis | Solid cocatalysts can enhance propene formation. | ethz.ch |

| MoOx/SiO2 promoted with P, Cl, or S | Ethene/2-butene metathesis to propene | Support promotion facilitates the transformation of MoOx into active Mo-carbenes at low temperatures (50 °C). | acs.org |

Molecular Level Mechanisms: W-Carbene Formation and Isomerization

The widely accepted mechanism for olefin metathesis, proposed by Chauvin, involves a metal-carbene complex reacting with an olefin to form a four-membered metallacyclobutane intermediate. wikipedia.orgharvard.edu This intermediate then breaks down to yield a new olefin and a new metal-carbene complex, propagating the catalytic cycle. chemistrytalk.org

Tungsten-Carbene (W-Carbene) Formation: In tungsten-based catalyst systems, such as those used for converting 1-butene and ethylene to propene, the active sites are W-carbene species. rsc.org These are typically formed from partially reduced, isolated tetrahedral tungsten oxide (WOx) species. rsc.org The initial W-carbene, W=CH-CH3, is derived from these WOx species which contain W=O or W-OH bonds, acting as Lewis or Brønsted acid sites, respectively. rsc.org The formation of these carbenes is a critical initiation step for the metathesis reaction to proceed.

Isomerization Mechanisms: Double-bond isomerization is a common side reaction in olefin metathesis, often leading to a decrease in selectivity for the desired product. researchgate.netgoogle.com This process involves the migration of the carbon-carbon double bond to an adjacent position. libretexts.org Isomerization can be promoted by high temperatures, high catalyst loadings, and long reaction times. researchgate.net

Two primary mechanisms are proposed for transition metal-catalyzed alkene isomerization:

Hydride Mechanism: This pathway involves the formation of a ruthenium-hydride species, often as a decomposition product of the primary metathesis catalyst. researchgate.netutc.edu The alkene coordinates to a metal-hydride (M-H) bond and undergoes insertion to form a metal-alkyl intermediate. A subsequent hydrogen atom transfer from the alkyl group back to the metal regenerates the M-H species and releases the isomerized olefin. libretexts.org

Allyl Mechanism: This mechanism requires two vacant coordination sites on the metal center. It proceeds through the formation of a η³-allyl intermediate via C-H activation at the allylic position of the coordinated olefin. libretexts.org A subsequent transfer of a hydride from the metal back to the allyl ligand results in the isomerized alkene product. libretexts.org

Self-Metathesis of But-1-ene to Ethene and Hexene

The self-metathesis of 1-butene is a significant reaction that produces ethene and 3-hexene. This transformation is a key step in processes aiming to convert C4 streams into more valuable products.

Molybdenum-based Heterogeneous Catalysts (e.g., Mo/Al2O3)

Molybdenum-based heterogeneous catalysts are effective for the self-metathesis of 1-butene. cjcatal.comresearchgate.net Catalysts composed of molybdenum oxide supported on alumina (MoO3/Al2O3) are particularly noteworthy. ethz.chcjcatal.com The support's properties, such as a large surface area and suitable acidity, are crucial for achieving high catalytic activity and selectivity. cjcatal.com An alumina support facilitates the high dispersion of molybdenum species, which is essential for the reaction. cjcatal.comresearchgate.net

A study on Mo/Al2O3 catalysts found that an optimal catalyst with 6% Mo loading on alumina achieved a 1-butene conversion of 47% and an ethene selectivity of 42% under specific conditions (80°C, 1.0 MPa). cjcatal.com This highlights the importance of both sufficient Mo dispersion and appropriate support acidity to selectively drive the self-metathesis reaction. cjcatal.com

Strategies for Suppression of Double-Bond Isomerization

A major challenge in the self-metathesis of 1-butene is the concurrent double-bond isomerization of 1-butene to 2-butene. cjcatal.com The subsequent metathesis reaction between 1-butene and the newly formed 2-butene leads to the production of propene and 2-pentene, which are often undesired by-products. cjcatal.com Therefore, suppressing this isomerization is key to increasing the selectivity towards the target products, ethene and 3-hexene. cjcatal.com

Strategies to suppress this side reaction include:

Avoiding High Temperatures: Isomerization is often promoted by higher reaction temperatures, which can cause catalyst decomposition into species active for isomerization. researchgate.net

Judicious Catalyst Selection: Some catalysts are inherently less prone to promoting isomerization. For instance, Schrock's molybdenum catalyst and bisphosphine ruthenium complexes show less isomerization activity compared to N-heterocyclic carbene (NHC)-ligated ruthenium complexes at elevated temperatures. researchgate.net

Use of Additives: Certain additives can suppress isomerization. For example, in the cross-metathesis of allyl alcohols, adding phenol (B47542) was found to reduce the required catalyst loading and reaction time, thereby suppressing isomerization. nih.gov Other additives like phosphorous acid or phosphinic acid have been patented as isomerization suppression agents that passivate residual metathesis catalysts. google.com

Catalyst and Support Modification: Modifying the catalyst support to control its acidity can influence isomerization. For the Mo/Al2O3 system, having a support with suitable acidity is important for selectively promoting the desired metathesis reaction over isomerization. cjcatal.com

Role of Olefin Metathesis in Green Chemistry

Olefin metathesis is recognized as a prime example of green chemistry, a fact underscored by the 2005 Nobel Prize in Chemistry awarded to Chauvin, Grubbs, and Schrock for their contributions to this field. wikipedia.orgolefin-metathesis-catalysts.com The reaction aligns with several core principles of green chemistry.

Atom Economy: Metathesis reactions are inherently atom-economical as they involve the rearrangement of atoms in the reactant molecules, often with minimal generation of by-products. sigmaaldrich.com In many cases, the only by-product is a small, volatile molecule like ethene, which can be easily removed. sigmaaldrich.com

Reduced Waste and Hazardous By-products: Compared to many alternative organic reactions, olefin metathesis often produces fewer undesired by-products and hazardous wastes. wikipedia.org

Use of Renewable Feedstocks: A significant application of olefin metathesis in green chemistry is the conversion of renewable resources, such as natural oils and fats, into valuable chemicals. researchgate.netchemindigest.com The metathesis of unsaturated fatty acids from plant oils can produce linear olefins and other bio-renewable feedstocks for polymers, lubricants, and surfactants, reducing reliance on petroleum. researchgate.netrsc.org

Energy Efficiency: The development of highly active catalysts allows many metathesis reactions to be conducted under mild conditions, including lower temperatures and pressures, which reduces energy consumption and lowers the carbon footprint of chemical processes. sigmaaldrich.comrsc.org